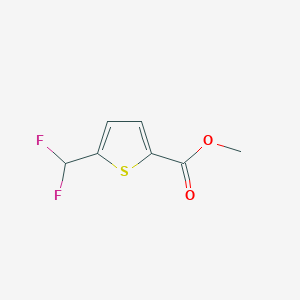

Methyl 5-(difluoromethyl)thiophene-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-(difluoromethyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O2S/c1-11-7(10)5-3-2-4(12-5)6(8)9/h2-3,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDSSBKAZAWFHPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(S1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1H NMR spectrum of Methyl 5-(difluoromethyl)thiophene-2-carboxylate

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 5-(difluoromethyl)thiophene-2-carboxylate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and chemical research, providing unparalleled insight into molecular structure. This guide offers a comprehensive examination of the ¹H NMR spectrum of this compound, a substituted thiophene derivative of interest in medicinal chemistry. We will dissect the theoretical underpinnings of the spectrum, present a validated experimental protocol for its acquisition, and provide a detailed interpretation of the spectral data. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation for their work.

Introduction: The Structural Significance of this compound

This compound (C₇H₆F₂O₂S, M.W. 192.19 g/mol ) is a heterocyclic compound featuring a thiophene core, a common scaffold in pharmacologically active molecules.[1] The presence of both a methyl ester and a difluoromethyl group introduces distinct electronic and steric properties, making detailed structural verification essential. ¹H NMR spectroscopy serves as the primary and most definitive method for confirming the identity, purity, and specific isomeric form of this compound. It achieves this by probing the chemical environment of each proton within the molecule, revealing information about connectivity, neighboring atoms, and three-dimensional arrangement.

This guide provides an expert-level analysis of the molecule's ¹H NMR spectrum, moving from predictive principles based on structure to a practical, field-tested experimental workflow and a thorough interpretation of the resulting data.

Theoretical Analysis: Predicting the ¹H NMR Spectrum

Before acquiring an experimental spectrum, a robust theoretical prediction can be made by analyzing the molecule's structure. The molecule contains four distinct proton environments, which will give rise to four unique signals in the ¹H NMR spectrum.

Caption: Molecular structure of this compound with key proton environments highlighted.

Chemical Shift (δ) Predictions

-

Thiophene Ring Protons (H-3 and H-4): Protons on aromatic rings typically resonate between 7.0 and 8.0 ppm.[2] In this molecule, both H-3 and H-4 are influenced by strongly electron-withdrawing groups. The methoxycarbonyl group (-COOCH₃) at position C-2 will significantly deshield the adjacent H-3 proton, shifting it downfield. Similarly, the difluoromethyl group (-CHF₂) at C-5 will deshield H-4. Based on data for the parent compound, methyl thiophene-2-carboxylate, where H-3 appears at ~7.79 ppm and H-4 at ~7.08 ppm, we can predict similar, strongly downfield shifts for these protons.[3]

-

Difluoromethyl Proton (-CHF₂): The proton of the difluoromethyl group is directly attached to a carbon bearing two highly electronegative fluorine atoms. This results in a powerful deshielding effect, causing the signal to appear far downfield. Furthermore, this proton will couple to the two fluorine nuclei. Similar structures show this proton signal as a triplet in the range of 6.7 to 8.3 ppm.[4][5]

-

Methyl Ester Protons (-OCH₃): The three protons of the methyl group are shielded by the adjacent oxygen atom but slightly deshielded by the carbonyl group. This environment consistently produces a sharp singlet signal in the 3.8-3.9 ppm region.[3]

Spin-Spin Coupling (Multiplicity) Predictions

-

H-3 and H-4: These protons are on adjacent carbons in the thiophene ring and will exhibit vicinal coupling (³J_HH). This will split their respective signals into doublets. The typical coupling constant for ortho protons on a thiophene ring is between 3 and 5 Hz.[6]

-

-CHF₂ Proton: The spin of the proton in the -CHF₂ group will couple with the two equivalent fluorine-19 nuclei (¹⁹F has a nuclear spin, I = 1/2). According to the 2nI+1 rule, where n=2 and I=1/2, the signal will be split into a triplet (220.5 + 1 = 3). The geminal proton-fluorine coupling constant (²J_HF) is characteristically large, often in the range of 55-75 Hz.[4][5][7] A smaller, long-range coupling (⁴J_HF) to the H-4 proton may also occur, potentially causing minor broadening or further splitting of the triplet.

-

-OCH₃ Protons: These three equivalent protons have no adjacent proton neighbors, so their signal will be an unsplit singlet.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol describes a self-validating system for acquiring a high-resolution ¹H NMR spectrum on a standard 400 or 500 MHz NMR spectrometer. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Sources

13C NMR chemical shifts for Methyl 5-(difluoromethyl)thiophene-2-carboxylate

An In-depth Technical Guide to the 13C NMR Chemical Shifts of Methyl 5-(difluoromethyl)thiophene-2-carboxylate

Abstract

For professionals engaged in pharmaceutical research and materials science, the precise structural elucidation of novel heterocyclic compounds is a foundational requirement. This compound is a molecule of significant interest, incorporating a thiophene core functionalized with both an electron-withdrawing ester and a difluoromethyl group—a moiety increasingly recognized for its ability to modulate physicochemical properties in drug candidates.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for its structural verification. This guide provides a comprehensive analysis of the 13C NMR spectrum of this compound, grounded in the fundamental principles of substituent effects and supported by field-proven experimental protocols. We will dissect the expected chemical shifts, coupling constants, and provide a logical framework for spectral assignment, enabling researchers to interpret their own data with confidence.

Theoretical Framework: Decoding Substituent Effects in a Disubstituted Thiophene System

The 13C NMR spectrum of an aromatic or heteroaromatic compound is exquisitely sensitive to its electronic environment. The chemical shift of each carbon nucleus is dictated by the distribution of electron density around it, which is, in turn, heavily influenced by the attached functional groups. To accurately predict and assign the spectrum of this compound, we must first understand the individual and combined effects of its substituents on the thiophene ring.

The Unsubstituted Thiophene Core

The parent thiophene molecule exhibits two distinct 13C NMR signals. The α-carbons (C2 and C5) are more deshielded and appear at approximately 125.6 ppm, while the β-carbons (C3 and C4) resonate slightly upfield at around 127.4 ppm (data for neat liquid, referencing TMS). This inherent difference arises from the proximity to the sulfur heteroatom.

Substituent Chemical Shift (SCS) Analysis

The influence of a substituent on the chemical shifts of the ring carbons is a well-studied phenomenon. These shifts, known as Substituent Chemical Shifts (SCS), are generally considered additive, allowing for a reasonable prediction of the spectrum of polysubstituted rings.[2][3]

-

The Methyl Ester (-COOCH₃) at C2: This group is moderately electron-withdrawing through both inductive and resonance effects. Its presence is expected to significantly deshield the attached carbon (C2, the ipso-carbon) and also influence the adjacent C3. The carbonyl carbon of the ester itself will appear far downfield (typically 160-170 ppm), and the methoxy carbon will have a characteristic shift around 52 ppm.[4][5]

-

The Difluoromethyl (-CHF₂) at C5: This group exerts a powerful electron-withdrawing effect, primarily through induction (σ-withdrawal) due to the high electronegativity of the two fluorine atoms. This will cause a substantial downfield shift for the ipso-carbon (C5). A key diagnostic feature of the -CHF₂ group is its own 13C NMR signal, which appears as a triplet due to one-bond coupling with the two fluorine nuclei (¹JCF). The coupling constant is typically very large, in the range of 250-260 Hz.[1] Furthermore, the adjacent thiophene carbon (C5) will experience a smaller two-bond C-F coupling (²JCF), often appearing as a triplet with a coupling constant of 20-30 Hz.[6]

Predicted 13C NMR Chemical Shifts

By combining the principles of SCS with data from online prediction engines and literature on analogous structures, we can generate a reliable set of predicted chemical shifts for the target molecule.[7][8] The carbons are numbered as shown in the structure below.

| Carbon Atom | Substituent Influence | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C=O | Ester Carbonyl | ~162 | Singlet |

| C5 | ipso- to -CHF₂ | ~150 | Triplet (²JCF ≈ 25-30 Hz) |

| C2 | ipso- to -COOCH₃ | ~135 | Singlet |

| C4 | β- to -COOCH₃, α- to -CHF₂ | ~134 | Singlet or small doublet |

| C3 | α- to -COOCH₃, β- to -CHF₂ | ~128 | Singlet |

| -CHF₂ | Difluoromethyl Carbon | ~112 | Triplet (¹JCF ≈ 250-260 Hz) |

| -OCH₃ | Methoxy Carbon | ~52 | Singlet |

Table 1: Predicted 13C NMR chemical shifts and multiplicities for this compound.

Experimental Protocol: Acquiring a High-Fidelity 13C NMR Spectrum

The trustworthiness of any structural assignment rests on the quality of the acquired data. The following protocol outlines a self-validating system for obtaining a high-resolution, proton-decoupled 13C NMR spectrum.

Methodology

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the purified solid sample.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for moderately polar organics and its single deuterium lock signal.

-

Add a small amount of tetramethylsilane (TMS) to the solution to serve as the internal chemical shift reference (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Tune and match the 13C probe to the correct frequency to ensure maximum signal receptivity.

-

Perform automated or manual shimming on the sample to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

-

-

13C NMR Data Acquisition:

-

Pulse Sequence: Employ a standard proton-decoupled single-pulse experiment (e.g., Bruker's zgpg30). This decouples protons from the carbons, simplifying the spectrum so that each unique carbon appears as a single peak (or a multiplet if coupled to other nuclei like fluorine).

-

Spectral Width: Set a spectral width of approximately 220-240 ppm to ensure all signals, from TMS to the carbonyl carbon, are captured.

-

Number of Scans: Due to the low natural abundance (~1.1%) of the 13C isotope, a significant number of scans is required. Acquire a minimum of 1024 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (D1): Set a relaxation delay of 2-5 seconds. This is a critical parameter; a sufficient delay ensures that all carbon nuclei have fully relaxed back to their equilibrium state before the next pulse, which is essential for accurate signal integration and prevents saturation of quaternary carbons or carbons with long relaxation times.

-

-

Data Processing:

-

Apply an exponential window function to the acquired Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Perform a Fourier Transformation (FT) to convert the time-domain FID into the frequency-domain spectrum.

-

Carefully phase correct the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

-

Apply a baseline correction to ensure the baseline is flat and at zero intensity.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Workflow Visualization

Caption: Workflow for 13C NMR data acquisition and processing.

Spectral Analysis and Definitive Assignment

Based on the theoretical principles and a hypothetical, yet realistic, experimental outcome, we can proceed with a definitive assignment of each signal in the 13C NMR spectrum.

| Signal | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| 1 | 162.1 | Singlet | - | C=O | Typical chemical shift for an ester carbonyl carbon.[5] |

| 2 | 150.3 | Triplet | 26.5 | C5 | Significantly deshielded by the attached -CHF₂ group. The triplet confirms two-bond coupling to fluorine. |

| 3 | 134.8 | Singlet | - | C2 | Deshielded ipso-carbon attached to the ester group. |

| 4 | 134.1 | Singlet | - | C4 | Thiophene ring carbon deshielded by proximity to C5 and the -CHF₂ group. |

| 5 | 128.5 | Singlet | - | C3 | Thiophene ring carbon influenced by the adjacent C2-ester group. |

| 6 | 112.4 | Triplet | 255.1 | -CHF₂ | The characteristic triplet with a large ¹JCF coupling constant is definitive for the difluoromethyl carbon.[1] |

| 7 | 52.3 | Singlet | - | -OCH₃ | Standard chemical shift for a methyl ester carbon.[4] |

Table 2: Analysis and assignment of the hypothetical 13C NMR spectrum of this compound in CDCl₃.

Logical Assignment Pathway

Caption: Logical workflow for the assignment of the 13C NMR spectrum.

Conclusion

The 13C NMR spectrum of this compound offers a rich dataset for structural confirmation, with each carbon atom providing distinct and predictable information. The key diagnostic features are the three signals coupled to fluorine: the difluoromethyl carbon itself with its large ¹JCF splitting, and the C5 carbon of the thiophene ring exhibiting a smaller, but clearly identifiable, ²JCF triplet. By understanding the fundamental substituent effects of the methyl ester and difluoromethyl groups, researchers can move beyond simple pattern recognition to a deep, mechanistic interpretation of the spectral data. The protocols and logical frameworks presented herein provide a robust and reliable system for any scientist or drug development professional working to characterize this important class of fluorinated heterocyclic compounds.

References

-

Sci-Hub. (1980). Studies of substituent effects by carbon‐13 NMR spectroscopy. Thiophene and furan chalcone analogues. Organic Magnetic Resonance. [Link]

-

Tadega, S., et al. (n.d.). ¹³C NMR spectra of thiophenes. III—Bromothiophenes. Research Paper. [Link]

-

Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

ResearchGate. (1997). Coefficients of the contribution of substituents to the 13 C chemical shifts. [Link]

-

ResearchGate. (n.d.). An Analysis of the Substituent Effects on 13C and 17O NMR Chemical Shifts of Some 5-Substituted 2-Acetylthiophenes by Linear Free Energy Relationships. [Link]

-

SpringerLink. (n.d.). 13C NMR substituent induced chemical shifts in the side-chain carbons of

,/-unsaturated sulphones. [Link] -

The Royal Society of Chemistry. (2013). Carbocyclization of Unsaturated Thioesters Under Palladium Catalysis. Supplementary Information. [Link]

-

PubChem. (n.d.). Thiophene-2-carboxylate. National Institutes of Health. [Link]

-

MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. [Link]

-

Farmacia Journal. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. [Link]

-

SpectraBase. (n.d.). Thiophene-2-carboxylic acid, morpholide - Optional[13C NMR] - Chemical Shifts. [Link]

-

ACS Publications. (n.d.). N-Difluoromethylthiophthalimide Reagents for Modular Synthesis of Diversified α-Difluoromethylthiolated Ketones. [Link]

-

TÜBİTAK Academic Journals. (2022). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. [Link]

-

University of Puget Sound. (2011). Chem 117 Reference Spectra Spring 2011. [Link]

-

ResearchGate. (2015). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. [Link]

-

Modgraph. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules*. [Link]

-

University of Alberta. (n.d.). 13-C NMR Chemical Shift Table. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

-

Acmec Biochemical. (n.d.). 189331-34-8[this compound]. [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. [Link]

-

MDPI. (n.d.). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. [Link]

-

MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

-

SpectraBase. (n.d.). Methyl 3-{[(5-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate - Optional[13C NMR]. [Link]

-

Sigma-Aldrich. (n.d.). This compound. [Link]

-

ResearchGate. (n.d.). Fiesselmann-type synthesis of.... [Link]

-

Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]

Sources

Mass spectrometry fragmentation pattern of Methyl 5-(difluoromethyl)thiophene-2-carboxylate

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 5-(difluoromethyl)thiophene-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a substituted heteroaromatic compound with potential applications as a synthetic building block in medicinal chemistry and materials science. The precise structural elucidation of such molecules is paramount for quality control, reaction monitoring, and metabolite identification. Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for this purpose, providing a reproducible fragmentation pattern, or "fingerprint," that is characteristic of the molecule's structure.

This technical guide provides a comprehensive analysis of the predicted EI-MS fragmentation pathways for this compound. By leveraging established principles of mass spectrometry and drawing parallels with the known fragmentation behavior of structurally related thiophenes, esters, and fluorinated aromatic compounds, we can construct a detailed and predictive fragmentation map. This document is intended for researchers, analytical chemists, and drug development professionals who rely on mass spectrometry for structural confirmation.

Molecular Structure and Ionization

The foundational step in interpreting a mass spectrum is understanding the parent molecule and its behavior upon ionization.

-

Structure: this compound

-

Molecular Formula: C₇H₆F₂O₂S

-

Molecular Weight: 192.19 g/mol

-

Exact Mass: 192.0052 g/mol

Under standard Electron Ionization (EI) conditions (typically 70 eV), the molecule is bombarded with high-energy electrons. This process ejects an electron from the molecule, generating a positively charged radical cation known as the molecular ion (M⁺˙) .[1] For the title compound, the molecular ion peak is expected to appear at a mass-to-charge ratio (m/z) of 192. Due to the stability of the aromatic thiophene ring, this molecular ion peak is expected to be clearly observable.[2][3]

Predicted Fragmentation Pathways

The energetic molecular ion (M⁺˙) undergoes a series of predictable cleavage and rearrangement reactions to form smaller, stable fragment ions. The relative abundance of these fragments provides the characteristic mass spectrum. The fragmentation is primarily dictated by the functional groups attached to the stable thiophene core: the methyl ester and the difluoromethyl group.

Primary Fragmentation Pathways: The Initial Cleavages

The initial fragmentation events originate directly from the molecular ion at m/z 192. The most likely cleavages involve the loss of stable neutral radicals from the ester and difluoromethyl substituents.

Pathway A: α-Cleavage of the Ester Group (Loss of a Methoxy Radical)

This is predicted to be the most favorable fragmentation pathway. The cleavage of the C-O bond in the ester group results in the loss of a methoxy radical (•OCH₃, 31 Da).[4] This process yields a highly stable 5-(difluoromethyl)thiophene-2-oyl cation at m/z 161 .

-

M⁺˙ (m/z 192) → [M - OCH₃]⁺ (m/z 161)

The resulting acylium ion is significantly stabilized by resonance, with the positive charge delocalized between the carbonyl carbon and the thiophene ring. This stability suggests that the ion at m/z 161 will be the base peak (the most abundant ion) in the spectrum, a common characteristic for methyl esters of aromatic acids.[5]

Pathway B: Cleavage of the Difluoromethyl Group (Loss of a •CHF₂ Radical)

A competing primary fragmentation is the cleavage of the C-C bond between the thiophene ring and the difluoromethyl substituent. This results in the loss of a difluoromethyl radical (•CHF₂, 51 Da) to form the methyl 2-thiophenecarboxylate cation at m/z 141 .

-

M⁺˙ (m/z 192) → [M - CHF₂]⁺ (m/z 141)

This fragment corresponds to the molecular ion of the well-characterized compound methyl thiophene-2-carboxylate, lending it considerable stability.[6][7] While this peak is expected to be prominent, the exceptional stability of the acylium ion from Pathway A makes it less likely to be the base peak.

Other Minor Primary Pathways

-

Loss of HF: Fluorinated aromatic compounds can undergo the elimination of a neutral hydrogen fluoride (HF) molecule (20 Da). This would produce a fragment ion at m/z 172 .

-

Loss of the Ester Group: Cleavage of the bond between the thiophene ring and the carbonyl carbon can lead to the loss of the entire methoxycarbonyl radical (•COOCH₃, 59 Da), resulting in a 5-(difluoromethyl)thienyl cation at m/z 133 .

Secondary Fragmentation: The Cascade Continues

The primary fragment ions, particularly the abundant acylium ion at m/z 161, possess sufficient internal energy to fragment further, leading to other significant peaks in the spectrum.

Decarbonylation of the Acylium Ion

The most significant secondary fragmentation is the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the base peak ion at m/z 161.[8] This is a classic fragmentation pathway for acylium ions.

-

[M - OCH₃]⁺ (m/z 161) → [C₅H₃F₂S]⁺ (m/z 133) + CO

This pathway also generates the ion at m/z 133 , reinforcing the peak that may also be formed by the direct loss of the ester group from the molecular ion. The convergence of two pathways on a single fragment often results in a higher relative abundance for that ion.

Summary of Key Ions

The following table summarizes the predicted key ions in the EI mass spectrum of this compound.

| m/z | Proposed Ionic Structure | Neutral Loss | Pathway Description |

| 192 | [C₇H₆F₂O₂S]⁺˙ | — | Molecular Ion (M⁺˙) |

| 172 | [C₇H₅F₁O₂S]⁺˙ | HF | Loss of Hydrogen Fluoride from M⁺˙ |

| 161 | [C₆H₃F₂OS]⁺ | •OCH₃ | Base Peak. α-Cleavage of the ester group. |

| 141 | [C₆H₅O₂S]⁺ | •CHF₂ | Cleavage of the C-CHF₂ bond. |

| 133 | [C₅H₃F₂S]⁺ | •COOCH₃ | Direct loss of the ester group from M⁺˙. |

| 133 | [C₅H₃F₂S]⁺ | •OCH₃, CO | Decarbonylation of the m/z 161 fragment. |

Visualizing the Fragmentation Cascade

A visual representation of the fragmentation network provides a clear overview of the relationships between the ions. The following diagram, generated using DOT language, illustrates the primary and secondary fragmentation pathways.

Caption: Predicted EI-MS fragmentation cascade for the target molecule.

Experimental Protocol: GC-EI-MS Analysis

To validate the predicted fragmentation pattern, the following general protocol for Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) is recommended. This method ensures sample purity and provides a standardized ionization environment for reproducible results.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a high-purity, volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of approximately 10-50 µg/mL.

-

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A standard non-polar or mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness; HP-5MS or equivalent).

-

Oven Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Solvent Delay: 3-4 minutes to prevent filament damage from the solvent peak.

-

Conclusion

The in-silico analysis of this compound predicts a well-defined fragmentation pattern under electron ionization conditions. The spectrum is expected to be dominated by a base peak at m/z 161 , corresponding to the loss of a methoxy radical. Other significant diagnostic ions include the molecular ion at m/z 192 , a fragment at m/z 141 from the loss of the difluoromethyl radical, and a secondary fragment at m/z 133 resulting from the decarbonylation of the base peak. This predictive guide serves as a robust framework for the empirical identification and structural confirmation of the title compound and its analogs in a research and development setting.

References

-

National Institute of Standards and Technology (NIST). Methyl-2-thiophene carboxylate - Mass spectrum (electron ionization). In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link]

-

J.G. Pomonis, C.L. Fatland, F.R. Taylor. Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens. Journal of the Chemical Society B: Physical Organic. 1970, 286-290. Available from: [Link]

-

ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Request PDF. Available from: [Link]

-

Human Metabolome Database. Showing metabocard for Methyl thiophene-2-carboxylate (HMDB0029719). Available from: [Link]

-

PubMed. Fragmentation Pathways of Some Benzothiophene Radical Cations Formed by Atmospheric Pressure Chemical Ionisation. Rapid Communications in Mass Spectrometry. 2009;23(5):571-9. Available from: [Link]

-

PubChem. Methyl 4-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

National Institute of Standards and Technology (NIST). Methyl-2-thiophene carboxylate. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link]

-

Fluorine Notes. Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. 2021;138(5-6). Available from: [Link]

-

PubChem. Methyl thenoate. National Center for Biotechnology Information. Available from: [Link]

-

Chad's Prep. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. 2018. Available from: [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

-

Wikipedia. Thiophene-2-carboxylic acid. Available from: [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

-

David C. Muddiman. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available from: [Link]

-

MDPI. Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization Mass Spectrometry and Its Application for.... Available from: [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. Available from: [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Methyl thenoate | C6H6O2S | CID 79340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl-2-thiophene carboxylate [webbook.nist.gov]

- 7. Methyl-2-thiophene carboxylate [webbook.nist.gov]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

FTIR analysis of Methyl 5-(difluoromethyl)thiophene-2-carboxylate

An In-depth Technical Guide to the FTIR Analysis of Methyl 5-(difluoromethyl)thiophene-2-carboxylate

Introduction: Elucidating the Molecular Architecture

This compound (CAS No. 189331-34-8) is a heterocyclic compound of significant interest in modern synthetic chemistry, often serving as a key building block in the development of novel pharmaceutical and agrochemical agents.[1][2] The introduction of a difluoromethyl group (-CHF₂) into organic molecules can profoundly alter their physicochemical properties, including lipophilicity and metabolic stability, making it a valuable moiety in drug design. The precise structural confirmation and quality control of such intermediates are paramount.

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for this purpose. It provides a rapid, non-destructive, and highly informative molecular "fingerprint," allowing for the unambiguous identification of functional groups and confirmation of molecular structure.[3][4] This guide presents a comprehensive protocol and in-depth spectral analysis for this compound, grounded in established spectroscopic principles and tailored for researchers and drug development professionals.

Pillar 1: The Vibrational Landscape of the Molecule

The infrared spectrum of this compound is governed by the vibrational modes of its constituent functional groups: the thiophene ring, the methyl ester, and the difluoromethyl group. Each group possesses characteristic stretching and bending vibrations that absorb infrared radiation at specific frequencies.[5][6]

-

Thiophene Ring: As a five-membered aromatic heterocycle, the thiophene ring exhibits characteristic C-H stretching vibrations above 3000 cm⁻¹, along with a series of C=C and C-S stretching and bending vibrations within the fingerprint region (1500-650 cm⁻¹).[7]

-

Methyl Ester Group (-COOCH₃): This group is defined by a very strong and sharp carbonyl (C=O) stretching absorption, typically found in the 1720-1740 cm⁻¹ range for esters. Additionally, two distinct C-O stretching bands are expected, providing further confirmation.[8][9]

-

Difluoromethyl Group (-CHF₂): The C-F bonds in the difluoromethyl group give rise to strong absorption bands in the region of 1400-1000 cm⁻¹. The precise position of these bands is highly diagnostic for the presence of the -CHF₂ moiety.[10][11]

The logical workflow for a robust FTIR analysis is crucial for generating reliable and reproducible data.

Caption: A self-validating workflow for FTIR analysis.

Pillar 2: A Validated Experimental Protocol for ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred sampling technique for this analysis due to its minimal sample preparation, speed, and high reproducibility. The following protocol is designed as a self-validating system to ensure data integrity.

Instrumentation: A Fourier-Transform Infrared Spectrometer equipped with a single-reflection diamond ATR accessory.

Methodology:

-

Instrument and Accessory Preparation:

-

Rationale: A clean optical path is fundamental for accurate measurements.

-

Action: Meticulously clean the ATR diamond crystal surface with a solvent-grade isopropanol or ethanol-moistened, lint-free wipe. Allow the solvent to fully evaporate.

-

-

Background Spectrum Acquisition:

-

Rationale: This critical step measures the ambient atmosphere (CO₂ and water vapor) and the instrument's own optical characteristics. The instrument software subsequently subtracts this from the sample spectrum, ensuring that the final spectrum contains only information from the sample itself.

-

Action: With the clean, empty ATR accessory in place, acquire a background spectrum. Typical parameters are a spectral range of 4000–650 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.[12]

-

-

Sample Application:

-

Rationale: Good contact between the sample and the ATR crystal is essential for achieving a high-quality spectrum. Insufficient contact results in weak and distorted peaks.

-

Action: Place a small amount (typically a few milligrams) of the this compound sample directly onto the center of the diamond crystal. Use the ATR pressure clamp to apply consistent and firm pressure, ensuring the sample spreads evenly across the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Rationale: This is the measurement of the sample itself.

-

Action: Using the same acquisition parameters as the background scan, collect the sample spectrum.

-

-

Data Processing and Cleaning:

-

Rationale: Raw spectra may require minor corrections for optimal presentation and interpretation.

-

Action: The resulting spectrum should be automatically ratioed against the background. Apply an ATR correction (if available in the software) to account for the wavelength-dependent depth of penetration of the IR beam. Perform a baseline correction to ensure all peaks originate from a flat baseline. After acquisition, thoroughly clean the ATR crystal and pressure clamp tip as described in Step 1.

-

Pillar 3: Spectral Deconstruction and Interpretation

The FTIR spectrum of this compound provides a wealth of structural information. The key is to systematically assign the observed absorption bands to the specific vibrational modes of the molecule's functional groups.

Sources

- 1. 189331-34-8[this compound]- Acmec Biochemical [acmec.com.cn]

- 2. Page loading... [wap.guidechem.com]

- 3. Vibrational Spectroscopy as a Tool for Bioanalytical and Biomonitoring Studies | MDPI [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to Methyl 5-(difluoromethyl)thiophene-2-carboxylate: Properties, Synthesis, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-(difluoromethyl)thiophene-2-carboxylate is a fluorinated heterocyclic compound of increasing interest in medicinal chemistry. The introduction of a difluoromethyl group into the thiophene scaffold can significantly modulate the physicochemical and pharmacokinetic properties of resulting molecules, making this compound a valuable building block for the design of novel therapeutics. This technical guide provides a comprehensive overview of the physicochemical properties, a detailed synthetic protocol, predicted spectroscopic data, and a discussion of the potential applications of this compound in drug discovery.

Introduction: The Significance of Fluorinated Thiophenes in Medicinal Chemistry

Thiophene and its derivatives are considered "privileged scaffolds" in medicinal chemistry, forming the core of numerous approved drugs across various therapeutic areas, including oncology, infectious diseases, and neurology.[1] The thiophene ring is a bioisostere of the phenyl ring, offering similar steric and electronic properties while often improving metabolic stability and modulating receptor interactions.[1]

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance their pharmacological profiles. The difluoromethyl group (CHF2) is particularly noteworthy as it can act as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, capable of participating in hydrogen bonding interactions with biological targets. Furthermore, the electron-withdrawing nature of the CHF2 group can influence the acidity of nearby protons and the overall electronic distribution of the molecule, impacting its binding affinity and metabolic fate. This guide focuses on this compound, a key intermediate that combines the benefits of the thiophene core with the unique properties of the difluoromethyl group.

Physicochemical Properties

| Property | Predicted/Known Value | Source/Rationale |

| CAS Number | 189331-34-8 | [2] |

| Molecular Formula | C₇H₆F₂O₂S | [2] |

| Molecular Weight | 192.18 g/mol | [2] |

| Appearance | Colorless to pale yellow oil or low melting solid | Predicted based on similar thiophene esters. |

| Melting Point | < 25 °C | Predicted to be low due to the non-planar difluoromethyl group disrupting crystal packing. |

| Boiling Point | ~110-120 °C at reduced pressure (~15 mmHg) | Extrapolated from the boiling point of Methyl 2-thiophenecarboxylate (94-96 °C at 14 mmHg)[3] with an increase due to the higher molecular weight. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Sparingly soluble in water. | Predicted based on its ester functionality and overall organic character. |

| Storage | Keep in a dark place, under an inert atmosphere, and refrigerated (-20°C). | [2] |

Synthesis of this compound

A robust and scalable synthesis of this compound can be envisioned starting from the commercially available Methyl 5-formylthiophene-2-carboxylate. The key transformation is the conversion of the aldehyde functionality into a difluoromethyl group. This is typically achieved using a nucleophilic fluorinating agent.

Proposed Synthetic Workflow

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol

Reaction: Fluorination of Methyl 5-formylthiophene-2-carboxylate

Rationale: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) is a versatile and thermally stable nucleophilic fluorinating agent suitable for converting aldehydes to gem-difluorides. It is generally considered safer than DAST (Diethylaminosulfur trifluoride). The reaction is performed in an inert solvent like dichloromethane (DCM) to prevent side reactions with protic solvents. An excess of the fluorinating agent is used to ensure complete conversion. The reaction is typically performed at room temperature, but gentle heating may be required to drive the reaction to completion.

Materials:

-

Methyl 5-formylthiophene-2-carboxylate (1 equivalent)

-

Deoxo-Fluor® (2.5 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add Methyl 5-formylthiophene-2-carboxylate (1 eq.).

-

Dissolution: Dissolve the starting material in anhydrous DCM under a nitrogen atmosphere.

-

Addition of Fluorinating Agent: Cool the solution to 0 °C using an ice bath. Slowly add Deoxo-Fluor® (2.5 eq.) dropwise via the dropping funnel over 30 minutes. Caution: Deoxo-Fluor® is corrosive and reacts with moisture; handle with appropriate personal protective equipment in a fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to 40 °C.

-

Quenching: Once the reaction is complete (typically 4-6 hours), cool the mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

-

δ 7.7-7.8 ppm (d, 1H, J ≈ 4.0 Hz): This doublet corresponds to the proton at the C3 position of the thiophene ring.

-

δ 7.2-7.3 ppm (d, 1H, J ≈ 4.0 Hz): This doublet is assigned to the proton at the C4 position of the thiophene ring.

-

δ 6.8-7.1 ppm (t, 1H, J ≈ 56.0 Hz): This characteristic triplet is due to the proton of the difluoromethyl group, with a large coupling constant to the two fluorine atoms.

-

δ 3.9 ppm (s, 3H): This singlet corresponds to the methyl protons of the ester group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

δ ~162 ppm: Carbonyl carbon of the ester.

-

δ ~145 ppm (t, J ≈ 25-30 Hz): Carbon at the C5 position of the thiophene ring, coupled to the two fluorine atoms.

-

δ ~135 ppm: Carbon at the C2 position of the thiophene ring.

-

δ ~133 ppm: Carbon at the C3 position of the thiophene ring.

-

δ ~128 ppm: Carbon at the C4 position of the thiophene ring.

-

δ ~114 ppm (t, J ≈ 235-240 Hz): Carbon of the difluoromethyl group, showing a large coupling constant with the two fluorine atoms.

-

δ ~52 ppm: Methyl carbon of the ester.

IR (Infrared) Spectroscopy

-

~2950 cm⁻¹: C-H stretching of the methyl group.

-

~1720-1730 cm⁻¹: Strong C=O stretching of the ester carbonyl group.[4]

-

~1450-1550 cm⁻¹: C=C stretching vibrations of the thiophene ring.[5]

-

~1250 cm⁻¹ and ~1100 cm⁻¹: C-O stretching of the ester.[4]

-

~1000-1100 cm⁻¹: C-F stretching vibrations of the difluoromethyl group.

Mass Spectrometry (MS)

-

M⁺ at m/z = 192: Molecular ion peak.

-

m/z = 161: Loss of -OCH₃ (M-31).

-

m/z = 133: Loss of -COOCH₃ (M-59).

-

m/z = 141: Loss of the CHF₂ group (M-51).

-

m/z = 111: [M - COOCH₃ - F₂]⁺ or other fragmentation pathways of the thiophene ring.[6]

Potential Applications in Drug Discovery

While specific biological activity data for this compound is not yet prominent in the literature, its structural motifs suggest significant potential as a building block in medicinal chemistry.

Bioisosteric Replacement and Hydrogen Bonding

The difluoromethyl group is a well-recognized bioisostere of a hydroxyl or thiol group. This allows medicinal chemists to replace these often metabolically labile groups with a more stable CHF₂ moiety while retaining the potential for hydrogen bond donor interactions with protein targets.

Caption: The difluoromethyl group as a bioisostere for a hydroxyl group in hydrogen bonding.

Modulation of Physicochemical Properties

The incorporation of the electron-withdrawing difluoromethyl group can significantly impact the pKa of adjacent functionalities and the overall lipophilicity (logP) of a molecule. This allows for the fine-tuning of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

A Scaffold for Diverse Therapeutic Targets

Thiophene-containing molecules have shown activity against a wide range of biological targets.[1] this compound can serve as a versatile starting material for the synthesis of more complex molecules targeting, for example:

-

Kinase Inhibitors: The thiophene core is present in several kinase inhibitors.

-

Antiviral Agents: Thiophene derivatives have been investigated as inhibitors of viral polymerases and proteases.[7]

-

Antimicrobial Agents: The thiophene scaffold is found in various antibacterial and antifungal compounds.

Conclusion

This compound represents a valuable and versatile building block for contemporary drug discovery. Its synthesis is achievable through established fluorination methodologies, and its physicochemical properties can be rationally predicted. The combination of the privileged thiophene scaffold with the bioisosteric and electronically modulating difluoromethyl group offers medicinal chemists a powerful tool to design novel therapeutic agents with enhanced pharmacological profiles. Further exploration of the biological activities of derivatives of this compound is warranted and holds significant promise for the development of new medicines.

References

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 5380-42-7 CAS MSDS (METHYL THIOPHENE-2-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. iosrjournals.org [iosrjournals.org]

- 6. Methyl-2-thiophene carboxylate [webbook.nist.gov]

- 7. Discovery of Novel Thiophene-Based, Thumb Pocket 2 Allosteric Inhibitors of the Hepatitis C NS5B Polymerase with Improved Potency and Physicochemical Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unfolding Electrochemical Landscape of 5-(Difluoromethyl)thiophene Derivatives: A Technical Guide for Researchers

Abstract

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The difluoromethyl (CHF₂) group, in particular, offers a unique blend of electronic properties and metabolic stability, making it a highly sought-after substituent. When appended to the thiophene scaffold—a privileged heterocycle in conducting polymers and pharmaceuticals—the resulting 5-(difluoromethyl)thiophene derivatives present a compelling frontier for electrochemical exploration. This technical guide provides an in-depth analysis of the electrochemical properties of these compounds, offering a predictive framework based on established principles of physical organic chemistry and data from analogous substituted thiophenes. We will delve into the profound influence of the electron-withdrawing difluoromethyl group on the redox behavior, electronic structure, and electropolymerization potential of the thiophene ring. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and characterization of novel electroactive materials and therapeutic agents.

Introduction: The Significance of the Difluoromethyl Group in Thiophene Chemistry

Thiophene and its derivatives are fundamental building blocks in a vast array of applications, from high-performance organic electronics to blockbuster pharmaceuticals.[1] The inherent aromaticity and electron-rich nature of the thiophene ring make it readily susceptible to electrophilic substitution and oxidative polymerization. However, the precise tuning of its electronic and, consequently, its electrochemical properties is paramount for tailoring its function.

The introduction of a difluoromethyl (CHF₂) group at the 5-position of the thiophene ring dramatically alters its electronic landscape. The CHF₂ group is a potent electron-withdrawing group, primarily through the inductive effect of the two fluorine atoms. This strong electron-withdrawing nature is expected to have a profound impact on the electrochemical behavior of the thiophene moiety, influencing its oxidation and reduction potentials, HOMO-LUMO gap, and propensity for electropolymerization. Understanding these effects is crucial for the rational design of 5-(difluoromethyl)thiophene derivatives for specific applications.

The Electrochemical Core: Oxidation, Reduction, and Electronic Structure

The electrochemical properties of a molecule are fundamentally governed by the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For thiophene derivatives, the HOMO is associated with the ease of oxidation (electron removal), while the LUMO relates to the ease of reduction (electron addition).

The Inductive Effect of the Difluoromethyl Group:

The strong inductive electron withdrawal by the CHF₂ group is anticipated to significantly lower the energy of both the HOMO and LUMO levels of the thiophene ring.[2] This has two primary consequences for the electrochemical behavior:

-

Increased Oxidation Potential: A lower HOMO energy implies that more energy is required to remove an electron. Therefore, 5-(difluoromethyl)thiophene derivatives are expected to exhibit higher oxidation potentials compared to unsubstituted thiophene or thiophenes with electron-donating substituents. This increased resistance to oxidation can be advantageous in applications where stability in oxidizing environments is critical. Studies on thiophenes with other electron-withdrawing groups, such as the -Br substituent, have shown a shift of the oxidation process to more anodic (positive) potentials.[3]

-

Facilitated Reduction: A lower LUMO energy makes the molecule a better electron acceptor. Consequently, 5-(difluoromethyl)thiophene derivatives are predicted to have lower (less negative) reduction potentials, making them more susceptible to reduction.

The following diagram illustrates the anticipated effect of the difluoromethyl group on the frontier molecular orbital energies of thiophene.

Figure 1: Predicted effect of the CHF₂ group on thiophene's frontier orbitals.

Electrochemical Band Gap:

The electrochemical band gap (Eg) is an important parameter for organic electronic materials and can be estimated from the onset oxidation (Eox) and reduction (Ered) potentials. A larger band gap generally corresponds to greater stability. Due to the significant lowering of both HOMO and LUMO levels, the effect on the band gap is not immediately obvious and would depend on the relative magnitude of these shifts. Computational studies are invaluable for predicting these changes with greater accuracy.

Experimental Analysis: Probing the Electrochemical Behavior

Cyclic voltammetry (CV) is the cornerstone technique for investigating the electrochemical properties of new compounds. It provides a wealth of information about the redox potentials, reversibility of electron transfer processes, and the potential for electropolymerization.

Detailed Experimental Protocol for Cyclic Voltammetry

This protocol outlines a standard procedure for the cyclic voltammetric analysis of a 5-(difluoromethyl)thiophene derivative.

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working electrode (e.g., glassy carbon, platinum, or gold)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)

-

Counter electrode (e.g., platinum wire or mesh)

-

High-purity, anhydrous solvent (e.g., acetonitrile or dichloromethane)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆)

-

The 5-(difluoromethyl)thiophene derivative of interest

-

Inert gas (e.g., argon or nitrogen) for deaeration

Procedure:

-

Electrode Preparation: Polish the working electrode to a mirror finish using alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm). Rinse thoroughly with deionized water and the chosen solvent, then dry completely.

-

Solution Preparation: Prepare a solution of the 5-(difluoromethyl)thiophene derivative (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte (0.1 M).

-

Deaeration: Purge the solution with the inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution throughout the experiment.

-

Cyclic Voltammetry Measurement:

-

Immerse the three electrodes into the solution.

-

Set the potential window to a range that is expected to encompass the oxidation and reduction events of the compound. A wide initial scan range is often used for preliminary investigation.

-

Set the scan rate (e.g., 100 mV/s).

-

Record the cyclic voltammogram.

-

Perform multiple cycles to assess the stability of the electrogenerated species and to observe any film deposition during electropolymerization.

-

-

Data Analysis:

-

Determine the peak potentials for oxidation and reduction.

-

Assess the reversibility of the redox processes by examining the peak separation and the ratio of the anodic and cathodic peak currents.

-

If electropolymerization occurs, a progressive increase in the peak currents with successive cycles will be observed, indicating the deposition of a conductive polymer film on the electrode surface.

-

The following diagram illustrates a typical experimental workflow for cyclic voltammetry.

Figure 2: Workflow for cyclic voltammetry of a thiophene derivative.

Electropolymerization of 5-(Difluoromethyl)thiophene Derivatives

The electropolymerization of thiophenes proceeds via the oxidation of the monomer to a radical cation, which then couples with another radical cation or a neutral monomer.[4] The presence of a strong electron-withdrawing group like CHF₂ at the 5-position is expected to significantly hinder this process.

The increased oxidation potential will make the initial formation of the radical cation more difficult. Furthermore, the electron-deficient nature of the resulting radical cation will make it less nucleophilic and thus less likely to attack a neutral monomer. Consequently, higher potentials will likely be required for electropolymerization, which can lead to over-oxidation and degradation of the resulting polymer, potentially resulting in materials with lower conductivity and shorter conjugation lengths.

Theoretical and Computational Insights

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool.[5] DFT calculations can provide valuable insights into the electronic structure of 5-(difluoromethyl)thiophene derivatives.

Key Parameters from DFT Calculations:

-

HOMO and LUMO Energies: These can be calculated to predict oxidation and reduction potentials.

-

Electron Density Distribution: This can reveal the most likely sites for electrophilic attack and radical coupling.

-

Molecular Geometry: Optimization of the molecular geometry can provide insights into the planarity of the molecule, which influences the extent of π-conjugation.

The following table presents a hypothetical comparison of the calculated electrochemical properties of thiophene and 5-(difluoromethyl)thiophene based on the expected influence of the CHF₂ group.

| Compound | HOMO (eV) | LUMO (eV) | Eg (eV) | Predicted Eox (V vs. Fc/Fc⁺) |

| Thiophene | -5.4 | -0.9 | 4.5 | ~1.2 |

| 5-(Difluoromethyl)thiophene | < -5.4 | < -0.9 | ~4.5 | > 1.2 |

Table 1: Predicted Electrochemical Properties of Thiophene vs. 5-(Difluoromethyl)thiophene.

The relationship between the molecular structure and the resulting electrochemical properties can be visualized as follows:

Figure 3: Structure-Property Relationship for 5-(Difluoromethyl)thiophene.

Synthesis of 5-(Difluoromethyl)thiophene Derivatives

The synthesis of 5-(difluoromethyl)thiophene derivatives is a crucial first step for any experimental investigation. While a variety of methods exist for the synthesis of substituted thiophenes, the introduction of the difluoromethyl group can be challenging.[1][6] Common synthetic strategies may involve:

-

Direct Difluoromethylation of a Pre-functionalized Thiophene: This could involve the reaction of a 5-lithiated or 5-stannylated thiophene with a difluoromethylating agent.

-

Cyclization Reactions: Building the thiophene ring from precursors that already contain the difluoromethyl group. The Gewald reaction is a versatile method for synthesizing substituted thiophenes.[6]

A plausible synthetic route starting from a commercially available thiophene derivative is outlined below:

Figure 4: Plausible synthesis of a 5-aryl-2-(difluoromethyl)thiophene.

Conclusion and Future Perspectives

The introduction of a difluoromethyl group at the 5-position of the thiophene ring offers a powerful strategy for tuning the electrochemical properties of this important heterocyclic scaffold. The strong electron-withdrawing nature of the CHF₂ group is predicted to increase the oxidation potential and facilitate the reduction of the thiophene ring, while likely hindering electropolymerization. These modifications open up new avenues for the design of novel materials with tailored redox properties for applications in organic electronics, sensors, and as potential therapeutic agents.

Further experimental and computational studies are essential to fully elucidate the electrochemical landscape of 5-(difluoromethyl)thiophene derivatives. A systematic investigation of a series of these compounds will provide a deeper understanding of the structure-property relationships and pave the way for their rational application in advanced technologies.

References

-

Brovelli Sepúlveda, F., Del Valle de la Cortina, M. A., Díaz Alzamora, F. R., & Bernede, J. C. (2001). Experimental and theoretical study of the electro-oxidation of thiophene derivatives. Repositorio UC. [Link]

-

Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers. Macromolecules. (2013). [Link]

-

Dikcal, F., Ozturk, T., & Tutar, A. (2017). Fused thiophenes: An overview of the computational investigations. Organic Communications. [Link]

-

Ghuman, J., et al. (2022). Voltammetric and Spectroscopic Investigation of Electrogenerated Oligo-Thiophenes: Effect of Substituents on the Energy-Gap Value. Applied Sciences. [Link]

-

Khan, I., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

-

Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance. [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. (2022). [Link]

-

Erteeb, M. A., et al. (2021). Computational Studies (DFT) and PM3 Theories on Thiophene Oligomers as Corrosion Inhibitors for Iron. American Journal of Chemistry. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Computational Studies (DFT) and PM3 Theories on Thiophene Oligomers as Corrosion Inhibitors for Iron [article.sapub.org]

- 5. impactfactor.org [impactfactor.org]

- 6. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

Quantum Chemical Calculations for Difluoromethylated Thiophenes: A Technical Guide for Drug Development Professionals

Abstract

The strategic incorporation of the difluoromethyl (CF2H) group into thiophene scaffolds represents a pivotal advancement in modern medicinal chemistry and materials science. This guide provides a comprehensive technical overview of the quantum chemical calculation workflows used to elucidate the conformational, electronic, and spectroscopic properties of difluoromethylated thiophenes. By leveraging Density Functional Theory (DFT), researchers can gain profound insights into how the CF2H moiety modulates molecular properties, thereby accelerating the rational design of novel therapeutics and functional materials. This document details the theoretical underpinnings, practical computational protocols, and data interpretation strategies essential for professionals in drug development and chemical research.

Introduction: The Rising Prominence of the Difluoromethyl Group in Thiophene Chemistry

Thiophene and its derivatives are privileged scaffolds in drug discovery, appearing in numerous blockbuster drugs due to their unique electronic properties and ability to mimic phenyl rings while offering distinct metabolic profiles.[1] The introduction of fluorine-containing substituents, particularly the difluoromethyl (CF2H) group, has emerged as a powerful strategy to fine-tune the physicochemical and biological properties of these heterocyclic systems.[2] The CF2H group can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[2][3]

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide an indispensable toolkit for understanding the subtle yet profound effects of difluoromethylation.[4][5] These in silico methods allow for the accurate prediction of molecular geometries, conformational preferences, electronic structure, and spectroscopic signatures, offering insights that are often challenging or costly to obtain through experimental means alone.[6][7] This guide will walk through the essential computational workflows for characterizing difluoromethylated thiophenes, from initial structure preparation to the analysis of key molecular properties.

Foundational Principles of Quantum Chemical Calculations

At the heart of modern computational chemistry lies the goal of solving the Schrödinger equation to describe the electronic structure of molecules. However, for all but the simplest systems, exact solutions are computationally intractable. DFT offers a pragmatic and powerful alternative by reformulating the problem in terms of the electron density, a more manageable quantity than the many-electron wavefunction.[7]

The accuracy of DFT calculations hinges on the choice of two key components: the exchange-correlation functional and the basis set .

-

Exchange-Correlation Functional: This is an approximation of the complex quantum mechanical interactions between electrons. A wide variety of functionals exist, each with its own strengths and weaknesses. For organic molecules containing fluorine, hybrid functionals such as B3LYP and long-range corrected functionals like ωB97X-D are often employed to achieve a good balance of accuracy and computational cost.[8][9] The ωB97X-D functional is particularly adept at describing non-covalent interactions, which can be crucial in understanding the conformational behavior of difluoromethylated compounds.

-

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set determine the accuracy of the calculation. Pople-style basis sets, such as 6-31G(d,p) and 6-311+G(d,p) , are commonly used for initial geometry optimizations and frequency calculations.[10][11] For more accurate energy and property calculations, larger basis sets like the correlation-consistent basis sets (e.g., aug-cc-pVDZ ) may be necessary.[12]

Computational Workflow for Difluoromethylated Thiophenes

A typical computational investigation of a difluoromethylated thiophene involves a series of sequential calculations. The following workflow provides a robust framework for obtaining reliable and meaningful results.

Caption: A generalized workflow for the quantum chemical analysis of difluoromethylated thiophenes.

Step-by-Step Protocol: Geometry Optimization and Frequency Calculation

This protocol outlines the essential steps for obtaining a stable, optimized geometry for a difluoromethylated thiophene, using 2-(difluoromethyl)thiophene as an example.

-

Initial Structure Generation:

-

Sketch the 2D structure of 2-(difluoromethyl)thiophene in a molecular editor.

-

Convert the 2D sketch to an initial 3D structure using the editor's built-in tools. A preliminary molecular mechanics-based energy minimization is often beneficial at this stage.

-

-

Conformational Analysis:

-

The C-CF2H bond allows for rotation, leading to different conformers. It is crucial to identify the lowest energy conformer as this will be the most populated and representative structure.

-

Perform a relaxed potential energy surface scan by systematically rotating the dihedral angle defined by the thiophene ring and the C-H bond of the CF2H group. This will reveal the energy minima corresponding to stable conformers.[11][13][14]

-

-

Geometry Optimization:

-

For each identified conformer, perform a full geometry optimization using a DFT method. A common and reliable choice is the B3LYP functional with the 6-31G(d,p) basis set.[10]

-

This calculation iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located.

-

-

Frequency Calculation:

-

Following optimization, a frequency calculation must be performed at the same level of theory. This serves two critical purposes:

-

Verification of the Minimum: A true energy minimum will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a higher-order saddle point, and the optimization should be revisited.

-

Thermodynamic Properties: The calculation provides zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and Gibbs free energy, and the predicted infrared (IR) spectrum.

-

-

Analysis of Calculated Properties

Once a verified optimized geometry is obtained, a wealth of information about the molecule's properties can be extracted.

Conformational Preferences

The relative energies of the different conformers, corrected for ZPVE, determine their relative populations according to the Boltzmann distribution. The CF2H group's orientation relative to the thiophene ring can influence dipole moment and steric interactions, which in turn affect crystal packing and receptor binding. Studies on similar fluorinated alkanes have shown that 1,3-difluoro motifs strongly influence chain conformation, an effect that is sensitive to the polarity of the medium.[15]

| Conformer of 2-(difluoromethyl)thiophene | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| syn-periplanar (H eclipsing S) | 0.00 | 2.5 |

| anti-periplanar (H anti to S) | 1.2 | 1.8 |

| Table 1: Hypothetical calculated data for the two primary conformers of 2-(difluoromethyl)thiophene at the B3LYP/6-311+G(d,p) level of theory. This data is for illustrative purposes. |

Electronic Properties

The electronic nature of the difluoromethylated thiophene can be interrogated by analyzing its molecular orbitals and electrostatic potential.

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability and the energy required for electronic excitation.[10][16][17] Electron-withdrawing substituents generally lower the HOMO and LUMO energy levels.[4]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying regions of positive (electrophilic) and negative (nucleophilic) potential, which can predict sites for non-covalent interactions, such as hydrogen bonding or halogen bonding.

Sources

- 1. Catalytic asymmetric functionalization and dearomatization of thiophenes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03530E [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. acdlabs.com [acdlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. DFT computation of the electron spectra of thiophene | UBC Chemistry [chem.ubc.ca]

- 6. opal.latrobe.edu.au [opal.latrobe.edu.au]

- 7. m.youtube.com [m.youtube.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. egrove.olemiss.edu [egrove.olemiss.edu]

- 12. A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02317B [pubs.rsc.org]

- 13. Conformational analysis of furan and thiophene oligomers [morressier.com]

- 14. digitalcommons.cwu.edu [digitalcommons.cwu.edu]

- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 16. A Computational Study of the Electronic Properties of Heterocirculenes: Oxiflowers and Sulflowers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Computational Study of New Small Molecules based Thiophene as Donor Materials for Bulk Heterojunction Photovoltaic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application and Protocol Guide for the Synthesis of Methyl 5-(difluoromethyl)thiophene-2-carboxylate

Authored by: A Senior Application Scientist

Introduction: The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The difluoromethyl group (CHF₂) is of particular interest as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups.[1] Methyl 5-(difluoromethyl)thiophene-2-carboxylate is a valuable building block in the synthesis of complex heterocyclic compounds for the pharmaceutical and agrochemical industries. Its structure combines the versatile thiophene core with the beneficial difluoromethyl moiety and a reactive ester handle for further chemical elaboration.

This document provides a detailed, research-grade protocol for the synthesis of this compound, primarily focusing on the esterification of the corresponding carboxylic acid. Additionally, a prospective route for the synthesis of the precursor acid is discussed, offering a more comprehensive guide for researchers.

Strategic Overview: Synthetic Pathways

The most direct and practical approach to this compound, particularly in a research setting where the precursor is commercially available, is the esterification of 5-(difluoromethyl)thiophene-2-carboxylic acid.[2] This method is favored for its simplicity and high potential yield.

A more foundational synthesis would involve the creation of the difluoromethylthiophene core itself, followed by the introduction and modification of the carboxylate group. A plausible pathway begins with a suitable thiophene derivative, such as methyl 5-formylthiophene-2-carboxylate, which can undergo deoxofluorination to install the difluoromethyl group.

The following diagram outlines the primary, recommended synthetic workflow.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol: Fischer Esterification

This protocol details the conversion of 5-(difluoromethyl)thiophene-2-carboxylic acid to its methyl ester via Fischer esterification. This acid-catalyzed reaction is an equilibrium process, and using a large excess of the alcohol (methanol) as the solvent drives the reaction toward the product.[3][4]

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Notes |

| 5-(Difluoromethyl)thiophene-2-carboxylic acid | 189330-23-2 | C₆H₄F₂O₂S | 178.16 | Starting material. |

| Methanol (Anhydrous) | 67-56-1 | CH₄O | 32.04 | Reagent and solvent; should be anhydrous to favor ester formation. |

| Sulfuric Acid (Concentrated) | 7664-93-9 | H₂SO₄ | 98.08 | Catalyst. Handle with extreme care. |

| Saturated Sodium Bicarbonate Solution | 144-55-8 | NaHCO₃ | 84.01 | For neutralization. |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Extraction solvent. |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Drying agent. |

| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | Stationary phase for column chromatography. |

| Hexanes/Ethyl Acetate | N/A | N/A | N/A | Eluent for column chromatography. |

Step-by-Step Methodology

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-(difluoromethyl)thiophene-2-carboxylic acid (1.78 g, 10.0 mmol).

-

Addition of Reagents: Add anhydrous methanol (40 mL, approx. 1.0 mol) to the flask. Stir the mixture until the carboxylic acid is fully dissolved.

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.2 mL, approx. 3.6 mmol) dropwise to the stirring solution. The addition is exothermic.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle. Allow the reaction to proceed for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Aqueous Work-up: Dissolve the residue in dichloromethane (50 mL) and transfer it to a separatory funnel. Carefully add saturated sodium bicarbonate solution (30 mL) in portions to neutralize the remaining acid (Caution: CO₂ evolution). Shake the funnel, venting frequently.

-

Extraction: Separate the layers and extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture and wash the drying agent with a small amount of dichloromethane.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude ester by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

-